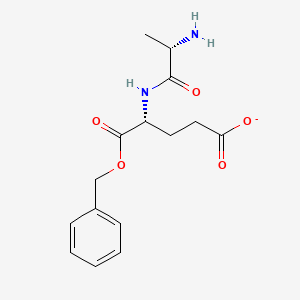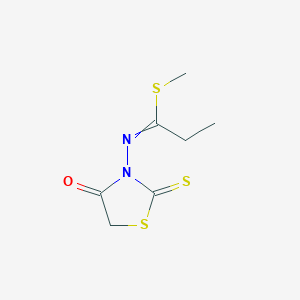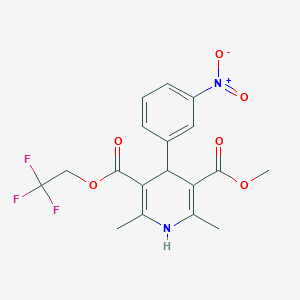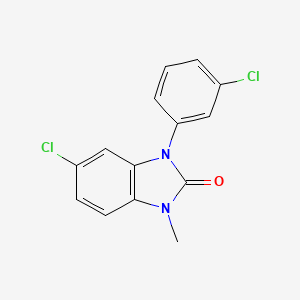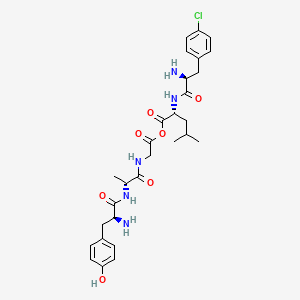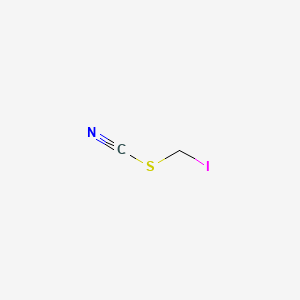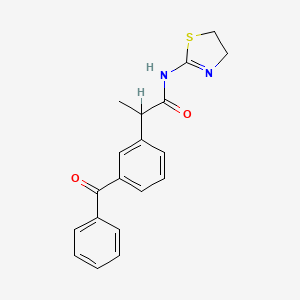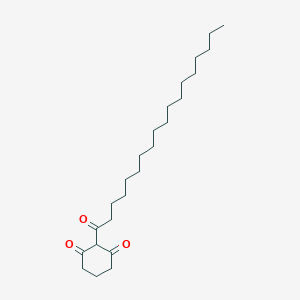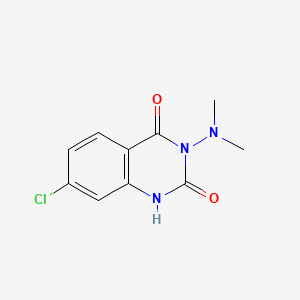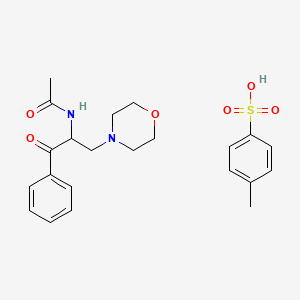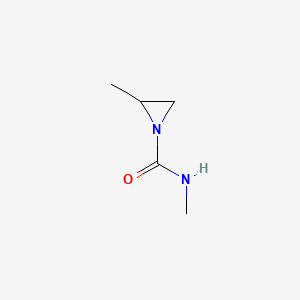
1,1,1-Trifluoro-2-methylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-2-methylbutane is an organic compound with the molecular formula C5H9F3 It is a fluorinated alkane, characterized by the presence of three fluorine atoms attached to the first carbon atom and a methyl group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-2-methylbutane can be synthesized through several methods. One common approach involves the fluorination of 2-methylbutane using a fluorinating agent such as cobalt trifluoride (CoF3) or antimony trifluoride (SbF3). The reaction typically occurs under controlled conditions, including elevated temperatures and pressures, to ensure complete fluorination.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale fluorination reactors. These reactors are designed to handle the exothermic nature of the fluorination process and to ensure the safe handling of fluorinating agents. The product is then purified through distillation or other separation techniques to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1-Trifluoro-2-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of this compound can yield hydrocarbons with fewer fluorine atoms. Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Products include 1,1-difluoro-2-methylbutane or 1-fluoro-2-methylbutane, depending on the extent of substitution.
Oxidation Reactions: Products include 1,1,1-trifluoro-2-methyl-2-butanol or 1,1,1-trifluoro-2-butanone.
Reduction Reactions: Products include 2-methylbutane or other partially fluorinated alkanes.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-2-methylbutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated intermediates and compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of fluorinated drugs with improved bioavailability and metabolic stability.
Industry: It is used in the production of specialty chemicals, including solvents and refrigerants, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 1,1,1-trifluoro-2-methylbutane exerts its effects depends on the specific reaction or application. In general, the presence of fluorine atoms can significantly alter the compound’s reactivity and interactions with other molecules. Fluorine atoms are highly electronegative, which can influence the compound’s electronic distribution and stability. This can affect its binding affinity to molecular targets, such as enzymes or receptors, and its overall chemical behavior.
Comparación Con Compuestos Similares
1,1,1-Trifluoro-3-methylbutane: Similar in structure but with the methyl group attached to the third carbon atom.
1,1,1-Trifluoro-2-butanone: A ketone with a similar trifluoromethyl group but different functional group.
2-Methylbutane: A non-fluorinated analog with similar carbon skeleton but lacking fluorine atoms.
Uniqueness: 1,1,1-Trifluoro-2-methylbutane is unique due to the specific positioning of the trifluoromethyl group and the methyl group, which imparts distinct chemical properties. The presence of fluorine atoms enhances its stability and reactivity, making it valuable in various applications where fluorinated compounds are desired.
Propiedades
Número CAS |
75121-29-8 |
|---|---|
Fórmula molecular |
C5H9F3 |
Peso molecular |
126.12 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-2-methylbutane |
InChI |
InChI=1S/C5H9F3/c1-3-4(2)5(6,7)8/h4H,3H2,1-2H3 |
Clave InChI |
JJBKSQGESJSIHC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


